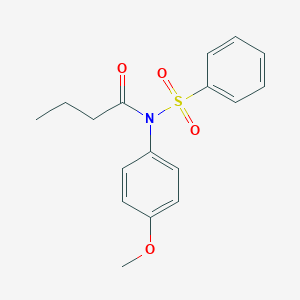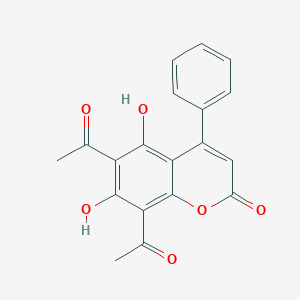
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide, also known as BMS-986001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986001 belongs to the class of compounds known as positive allosteric modulators (PAMs), which are capable of enhancing the activity of a particular receptor without directly activating it. In
Applications De Recherche Scientifique
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance the activity of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of various cognitive and behavioral functions.
Mécanisme D'action
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide acts as a positive allosteric modulator of mGluR5, which enhances the receptor's activity by increasing its affinity for glutamate and stabilizing its active conformation. This leads to an increase in the downstream signaling pathways, resulting in the enhancement of cognitive and behavioral functions.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive and behavioral functions in preclinical models of Alzheimer's disease, schizophrenia, and depression. It has also been reported to have anxiolytic and antidepressant effects in animal models. This compound has been shown to improve synaptic plasticity, which is crucial for learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide has several advantages for lab experiments, including its high selectivity for mGluR5, good pharmacokinetic properties, and oral bioavailability. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide. One of the areas of interest is the development of more potent and selective mGluR5 PAMs that can be used for the treatment of neurological disorders. Another area of research is the investigation of the long-term effects of this compound on cognitive and behavioral functions. Additionally, the development of novel formulations of this compound that can improve its solubility and bioavailability is also an area of interest.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its mechanism of action as a positive allosteric modulator of mGluR5 has been extensively studied, and it has been shown to improve cognitive and behavioral functions in preclinical models. While this compound has several advantages for lab experiments, its poor solubility in water remains a limitation. Future research on this compound will focus on the development of more potent and selective mGluR5 PAMs, investigation of its long-term effects, and the development of novel formulations to improve its solubility and bioavailability.
Méthodes De Synthèse
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with N-(benzenesulfonyl)butanamide in the presence of a base to yield this compound.
Propriétés
Formule moléculaire |
C17H19NO4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C17H19NO4S/c1-3-7-17(19)18(14-10-12-15(22-2)13-11-14)23(20,21)16-8-5-4-6-9-16/h4-6,8-13H,3,7H2,1-2H3 |
Clé InChI |
BROZDFFYKKYMIE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCC(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)


![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
